An In-depth Technical Guide to 2-Isopropyl-6-methylaniline (CAS 5266-85-3): A Key Building Block in Modern Synthesis
An In-depth Technical Guide to 2-Isopropyl-6-methylaniline (CAS 5266-85-3): A Key Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Isopropyl-6-methylaniline, a versatile substituted aniline that serves as a crucial intermediate in the synthesis of a range of valuable compounds, from pharmaceuticals to specialized ligands. This document moves beyond a simple recitation of facts to offer insights into the practical application and synthetic utility of this important chemical building block.
Core Molecular and Physicochemical Profile
2-Isopropyl-6-methylaniline, also known as 6-isopropyl-o-toluidine, is an aromatic amine with the chemical formula C₁₀H₁₅N. The strategic positioning of the isopropyl and methyl groups ortho to the amine functionality imparts significant steric hindrance, a feature that critically influences its reactivity and defines its utility in selective chemical transformations.
Key Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 5266-85-3 | [1] |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| Appearance | Clear red to brown liquid | [3] |
| Boiling Point | 231-232 °C | [3] |
| Density | 0.957 g/cm³ | [2] |
| Flash Point | 42 °C | [3] |
| Refractive Index (n20/D) | 1.544 (lit.) | [3] |
Synthesis of 2-Isopropyl-6-methylaniline: A Mechanistic Perspective
The industrial and laboratory-scale synthesis of 2-Isopropyl-6-methylaniline is primarily achieved through the ortho-alkylation of anilines. Understanding the underlying principles of these methods is key to optimizing reaction conditions and ensuring high yields and purity.
Friedel-Crafts Alkylation of o-Toluidine
A prevalent synthetic route involves the direct alkylation of o-toluidine with propylene. This reaction is a classic example of a Friedel-Crafts alkylation, where a Lewis acid catalyst is employed to generate a carbocation from propylene, which then acts as the electrophile.
A common catalyst for this transformation is aluminum trichloride (AlCl₃).[4] The choice of a Lewis acid is critical as it must be strong enough to activate the alkene without being excessively deactivated by the basic aniline.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation [4]
-
Reaction Setup: To a suitable autoclave reactor, add o-toluidine and aluminum trichloride. The molar ratio of reactants and catalyst is a critical parameter to optimize for maximizing yield and minimizing side products.
-
Inert Atmosphere: Seal the reactor and purge with an inert gas, such as nitrogen, to remove air and moisture, which can deactivate the catalyst.
-
Propylene Introduction: Introduce propylene gas into the reactor to a specific pressure. The concentration of propylene will influence the reaction rate.
-
Heating and Reaction: Heat the mixture to 130-150 °C with stirring. The reaction is typically carried out for 4-5 hours.
-
Workup: After cooling, the reaction mixture is quenched, typically with water, and the product is extracted with an organic solvent like toluene.
-
Purification: The crude product is then purified by distillation under reduced pressure to yield the final 2-Isopropyl-6-methylaniline.
Zeolite-Catalyzed Alkylation
An alternative, more contemporary approach utilizes solid acid catalysts, such as H-Y zeolite, for the condensation of o-toluidine and propylene.[5] This method offers several advantages over traditional Lewis acid catalysis, including easier catalyst separation, reduced corrosive waste, and potential for continuous flow processes. The reaction is typically conducted at elevated temperature and pressure to achieve high conversion rates.[5]
Caption: Synthetic pathway for 2-Isopropyl-6-methylaniline.
Applications in Pharmaceutical and Agrochemical Synthesis
The unique sterically hindered structure of 2-Isopropyl-6-methylaniline makes it a valuable precursor for several important molecules, most notably in the fields of drug development and agrochemicals.
A Key Intermediate for the Anesthetic Propofol
While not a direct precursor, 2-Isopropyl-6-methylaniline is a crucial stepping stone in the synthesis of 2,6-diisopropylaniline, which is a key intermediate in the production of the widely used intravenous anesthetic, propofol (2,6-diisopropylphenol). The synthesis of 2,6-diisopropylaniline can be achieved through further isopropylation of 2-Isopropyl-6-methylaniline.
Conceptual Synthetic Progression to Propofol
The transformation of 2-Isopropyl-6-methylaniline to 2,6-diisopropylaniline represents a second alkylation step. Subsequently, 2,6-diisopropylaniline can be converted to propofol through a diazotization reaction followed by hydrolysis. This multi-step synthesis highlights the importance of carefully controlling regioselectivity at each stage.
Caption: Pathway from 2-Isopropyl-6-methylaniline to Propofol.
Precursor for Ligand Synthesis in Catalysis
The sterically demanding nature of the 2,6-diisopropylanilino moiety, derived from 2,6-diisopropylaniline, has made it a cornerstone in the design of N-heterocyclic carbene (NHC) ligands. These ligands are instrumental in the development of highly active and stable ruthenium-based catalysts for olefin metathesis, a powerful tool in modern organic synthesis.[6]
Role in Agrochemicals
2-Isopropyl-6-methylaniline also finds application in the agrochemical industry as an intermediate in the synthesis of herbicides.
Spectroscopic and Analytical Characterization
Accurate characterization of 2-Isopropyl-6-methylaniline is essential for quality control and reaction monitoring. The following is a summary of expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, with the substituted carbons appearing at lower field. The carbons of the methyl and isopropyl groups will be observed in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (149.23 g/mol ). Fragmentation patterns will be consistent with the loss of methyl and isopropyl groups.
Safety, Toxicology, and Metabolism
Hazard Profile
2-Isopropyl-6-methylaniline is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Toxicological and Metabolic Considerations
While specific in-vivo metabolic studies on 2-Isopropyl-6-methylaniline are not extensively documented in readily available literature, the metabolism of structurally related anilines has been investigated. For instance, studies on 2-methyl-6-ethylaniline have shown that metabolic pathways can involve hydroxylation of the aromatic ring and oxidation of the alkyl substituents.[9][10] It is plausible that 2-Isopropyl-6-methylaniline undergoes similar metabolic transformations in vivo, primarily mediated by cytochrome P450 enzymes in the liver. The formation of reactive metabolites is a general concern with aromatic amines, and this possibility should be considered in any toxicological assessment.[11]
Conclusion
2-Isopropyl-6-methylaniline is a chemical intermediate of significant industrial and academic interest. Its sterically hindered structure is the key to its utility, enabling regioselective syntheses and the creation of robust ligands for catalysis. Its role as a precursor in the synthesis of the anesthetic propofol underscores its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and safety profile is essential for its effective and safe utilization in research and development.
References
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for High-Yield Synthesis of 2,6-Diisopropylaniline.
- Huang, S., Hong, X., Cui, H. Z., Zhou, Q., Lin, Y. J., & Hou, X. F. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
- Google Patents. (n.d.). EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them.
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PrepChem.com. (n.d.). Synthesis of 2,6-Diisopropylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
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iChemical. (n.d.). 2-Isopropyl-6-methylaniline, CAS No. 5266-85-3. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Methyl-6-isopropyl aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102701993B - A method for preparing 2, 6-diisopropylaniline and device.
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PubChem. (n.d.). 6-Isopropyl-o-toluidine. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. Retrieved from [Link]
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PubMed. (n.d.). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. Retrieved from [Link]
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PubMed Central. (n.d.). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Retrieved from [Link]
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PubMed Central. (n.d.). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Retrieved from [Link]
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N.C. A&T Scholars. (1987). In-vivo Metabolism of 2-methyl-6-ethyl aniline. Retrieved from [Link]
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